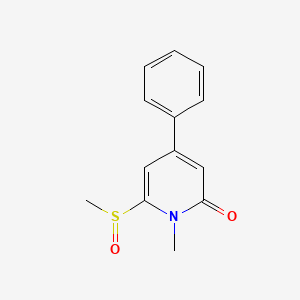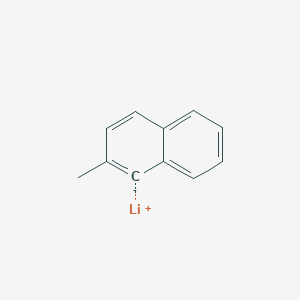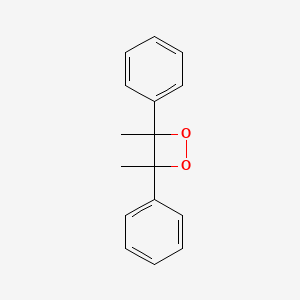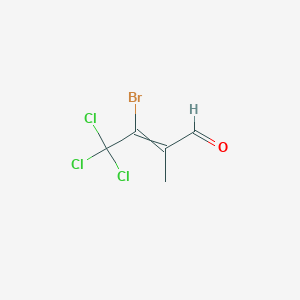
4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)-: is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a benzoxazinone core structure, which is a fused ring system containing both benzene and oxazinone rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one with potassium phthalimide, followed by further functionalization to introduce the bromine and phenylethenyl groups . Another approach involves the cyclocondensation of anthranilic acid with phthalimidoacetyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions: 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazinone derivatives.
科学的研究の応用
Chemistry: 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule renin inhibitors .
Biology and Medicine: This compound and its derivatives have shown potential as enzyme inhibitors, particularly as elastase inhibitors and protease inhibitors . These properties make them valuable in the development of therapeutic agents for various diseases.
Industry: In the industrial sector, derivatives of 4H-3,1-Benzoxazin-4-one are used as fungicidal agents and in the preparation of other anthranilic diamide analogues containing 1,2,4-oxadiazole rings, which exhibit insecticidal and larvicidal properties .
作用機序
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- involves its interaction with specific molecular targets. As an enzyme inhibitor, it binds to the active site of enzymes such as elastase and protease, thereby preventing their normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases .
類似化合物との比較
6-Bromo-2H-1,4-benzoxazin-3(4H)-one: This compound shares the benzoxazinone core structure but lacks the phenylethenyl group, which may affect its chemical properties and applications.
2-Substituted 4H-3,1-benzoxazin-4-one derivatives:
Uniqueness: The presence of both the bromine atom and the phenylethenyl group in 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- makes it unique compared to other benzoxazinone derivatives. These functional groups can enhance its reactivity and expand its range of applications in scientific research and industry.
特性
CAS番号 |
71822-63-4 |
|---|---|
分子式 |
C16H10BrNO2 |
分子量 |
328.16 g/mol |
IUPAC名 |
6-bromo-2-(2-phenylethenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H10BrNO2/c17-12-7-8-14-13(10-12)16(19)20-15(18-14)9-6-11-4-2-1-3-5-11/h1-10H |
InChIキー |
FSHOMKHJBFDOMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


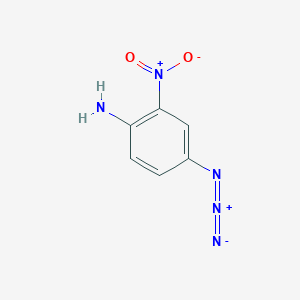
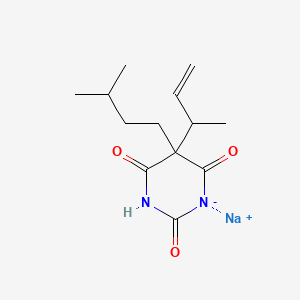

![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)

![1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol](/img/structure/B14478202.png)
![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)

